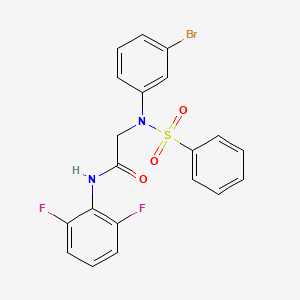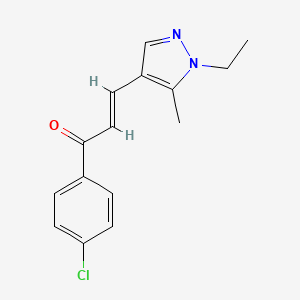
1-(4-chlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one
説明
1-(4-chlorophenyl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research. This compound is also known as Clomazone and is a herbicide that is used to control the growth of weeds in various crops. Clomazone is a member of the pyrazolone family and is synthesized using various methods.
作用機序
Clomazone works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are required for photosynthesis and protect plants from oxidative stress. Clomazone inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, a precursor of carotenoids, which is toxic to plants, resulting in their death.
Biochemical and Physiological Effects
Clomazone has been found to have various biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which leads to the accumulation of phytoene, resulting in the death of plants. Additionally, Clomazone has been found to induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. Clomazone has also been found to affect the expression of various genes involved in the biosynthesis of carotenoids and stress response in plants.
実験室実験の利点と制限
Clomazone has several advantages for lab experiments. It is a potent herbicide that can be used to control the growth of weeds in various crops. Additionally, Clomazone has been found to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for drug development. However, Clomazone also has some limitations. It is toxic to plants and can cause damage to the environment if not used properly. Additionally, Clomazone has been found to have some negative effects on non-target organisms such as insects and microorganisms.
将来の方向性
There are several future directions for the study of Clomazone. One area of research is the development of new herbicides based on Clomazone. Researchers are exploring the use of Clomazone as a potential treatment for various diseases, including cancer, fungal infections, and viral infections. Additionally, researchers are studying the environmental impact of Clomazone and developing new methods to reduce its toxicity to non-target organisms. Finally, researchers are exploring the use of Clomazone in combination with other herbicides to develop more effective weed control strategies.
Conclusion
In conclusion, Clomazone is a chemical compound that has gained significant attention in scientific research. It is a potent herbicide that is used to control the growth of weeds in various crops. Additionally, Clomazone has been found to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for drug development. Clomazone works by inhibiting the biosynthesis of carotenoids in plants and has various biochemical and physiological effects. Clomazone has several advantages for lab experiments but also has some limitations. Finally, there are several future directions for the study of Clomazone, including the development of new herbicides, the study of its environmental impact, and the exploration of its potential use in drug development.
科学的研究の応用
Clomazone has been extensively studied for its herbicidal properties. It is used to control the growth of various weeds in crops such as soybean, cotton, and corn. Clomazone has been found to be effective in controlling broadleaf and grassy weeds, making it a popular choice for farmers. Additionally, Clomazone has been studied for its potential use in the treatment of various diseases. It has been found to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for drug development.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-3-18-11(2)13(10-17-18)6-9-15(19)12-4-7-14(16)8-5-12/h4-10H,3H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEXOYDVDDSNES-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



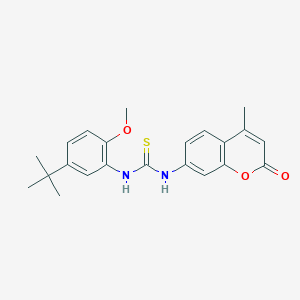
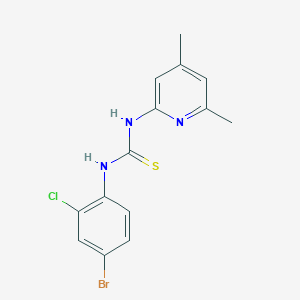
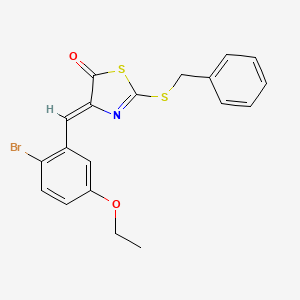
![N-mesityl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4695943.png)
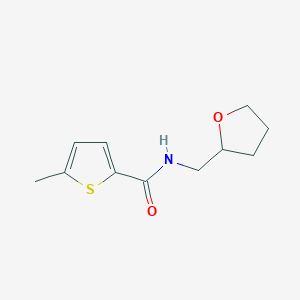
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4695952.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4695965.png)
![3-allyl-5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4695973.png)
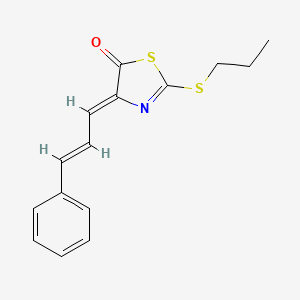
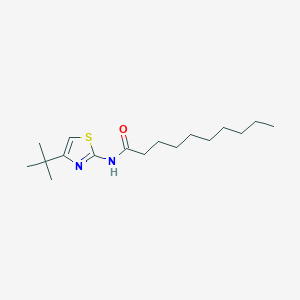
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4696004.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4696011.png)

